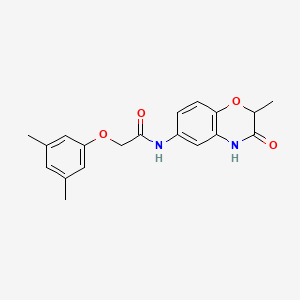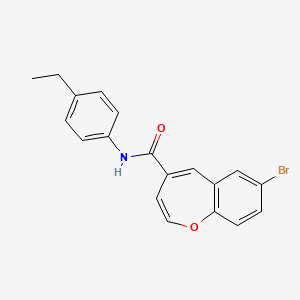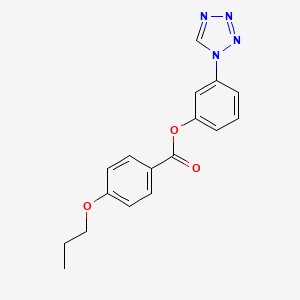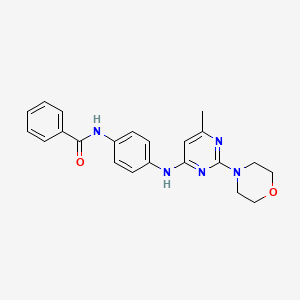![molecular formula C25H29ClN2O3 B11318669 N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318669.png)
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-tert-ブチルフェニル)-2-(ジメチルアミノ)エチル]-6-クロロ-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドは、科学研究において幅広い用途を持つ複雑な有機化合物です。この化合物は、クロメンコア、クロロ置換基、tert-ブチルフェニル基を含むユニークな構造が特徴です。その化学的特性により、化学、生物学、医学など、さまざまな分野で貴重な研究対象となっています。
製法
合成経路と反応条件
N-[2-(4-tert-ブチルフェニル)-2-(ジメチルアミノ)エチル]-6-クロロ-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドの合成は、通常、クロメンコアの形成、クロロ置換基の導入、tert-ブチルフェニル基の付加など、複数のステップが含まれます。一般的な合成経路には以下が含まれる場合があります。
クロメンコアの形成: このステップでは、多くの場合、適切な前駆体を酸性または塩基性条件下で環化します。
クロロ置換基の導入: 塩化チオニルや五塩化リンなどの試薬を用いた塩素化反応。
tert-ブチルフェニル基の付加: このステップでは、フリーデル・クラフツアルキル化またはその他の適切な方法を使用する可能性があります。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件が用いられます。これには、触媒の使用、制御された温度、反応を促進する特定の溶媒が含まれます。
化学反応解析
反応の種類
N-[2-(4-tert-ブチルフェニル)-2-(ジメチルアミノ)エチル]-6-クロロ-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化できます。
還元: 還元反応には、パラジウム触媒の存在下で水素ガスを使用する方法が含まれる場合があります。
置換: 求核置換反応は、クロロ置換基で起こり、メトキシドナトリウムや水酸化カリウムなどの試薬を用いることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素ガス、パラジウム触媒。
置換: メトキシドナトリウム、水酸化カリウム。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールやアミンを生成する可能性があります。
科学研究での用途
N-[2-(4-tert-ブチルフェニル)-2-(ジメチルアミノ)エチル]-6-クロロ-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を調査されています。
医学: 特に新薬の開発において、潜在的な治療的用途を探索されています。
産業: 特殊化学品や材料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the chloro substituent, and the attachment of the tert-butylphenyl group. Common synthetic routes may involve:
Formation of the Chromene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the tert-Butylphenyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N-[2-(4-tert-ブチルフェニル)-2-(ジメチルアミノ)エチル]-6-クロロ-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、以下によりその効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化する。
受容体との相互作用: 受容体活性を調節して細胞シグナル伝達に影響を与える。
遺伝子発現の変更: さまざまな生物学的プロセスに関与する遺伝子の発現に影響を与える。
類似化合物の比較
類似化合物
N-[2-(4-tert-ブチルフェニル)-2-(ジメチルアミノ)エチル]-6-クロロ-4-オキソ-4H-クロメン-2-カルボキサミド: 構造は似ていますが、7-メチル基がありません。
N-[2-(4-tert-ブチルフェニル)-2-(ジメチルアミノ)エチル]-6-クロロ-7-メチル-4-オキソ-4H-クロメン-3-カルボキサミド: 構造は似ていますが、異なる位置にカルボキサミド基を持っています。
ユニークさ
N-[2-(4-tert-ブチルフェニル)-2-(ジメチルアミノ)エチル]-6-クロロ-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドは、置換基の特定の組み合わせにより、独自の化学的および生物学的特性を与え、ユニークです。
類似化合物との比較
Similar Compounds
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide: Similar structure but lacks the 7-methyl group.
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-3-carboxamide: Similar structure but has a carboxamide group at a different position.
Uniqueness
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
分子式 |
C25H29ClN2O3 |
|---|---|
分子量 |
441.0 g/mol |
IUPAC名 |
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H29ClN2O3/c1-15-11-22-18(12-19(15)26)21(29)13-23(31-22)24(30)27-14-20(28(5)6)16-7-9-17(10-8-16)25(2,3)4/h7-13,20H,14H2,1-6H3,(H,27,30) |
InChIキー |
RZTYPKYFQICHFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11318586.png)
![4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11318597.png)

![5-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11318613.png)
![2-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11318614.png)
![3-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11318626.png)
![N-[4-({[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B11318640.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-phenylacetamide](/img/structure/B11318652.png)
![N-Pentyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11318671.png)



![N-[2-(dimethylamino)-2-phenylethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318683.png)
![2-(3-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11318684.png)
